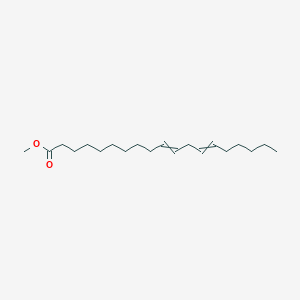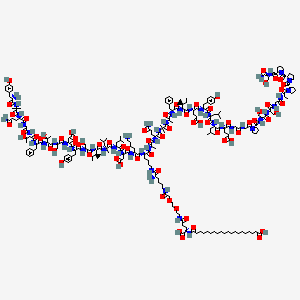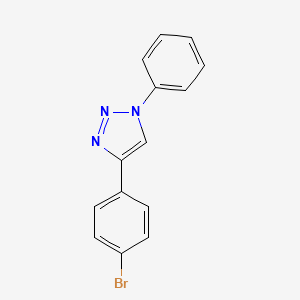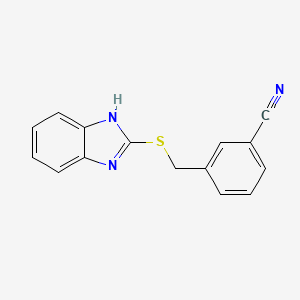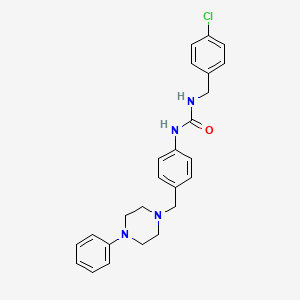
1-(4-Chlorobenzyl)-3-(4-((4-phenylpiperazin-1-yl)methyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-(4-((4-phenylpiperazin-1-yl)methyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-(4-((4-phenylpiperazin-1-yl)methyl)phenyl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with 4-((4-phenylpiperazin-1-yl)methyl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorobenzyl)-3-(4-((4-phenylpiperazin-1-yl)methyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobenzyl)-3-(4-((4-phenylpiperazin-1-yl)methyl)phenyl)urea would depend on its specific biological target. Generally, compounds of this nature may interact with proteins, enzymes, or receptors, modulating their activity. The molecular pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorobenzyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea
- 1-(4-Chlorobenzyl)-3-(4-((4-ethylpiperazin-1-yl)methyl)phenyl)urea
- 1-(4-Chlorobenzyl)-3-(4-((4-isopropylpiperazin-1-yl)methyl)phenyl)urea
Uniqueness
1-(4-Chlorobenzyl)-3-(4-((4-phenylpiperazin-1-yl)methyl)phenyl)urea is unique due to the presence of the phenylpiperazine moiety, which can confer specific biological activities and interactions. This structural feature distinguishes it from other similar compounds and may result in different pharmacological profiles.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propriétés
Numéro CAS |
1172021-59-8 |
|---|---|
Formule moléculaire |
C25H27ClN4O |
Poids moléculaire |
435.0 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-3-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]urea |
InChI |
InChI=1S/C25H27ClN4O/c26-22-10-6-20(7-11-22)18-27-25(31)28-23-12-8-21(9-13-23)19-29-14-16-30(17-15-29)24-4-2-1-3-5-24/h1-13H,14-19H2,(H2,27,28,31) |
Clé InChI |
SDFRATTXGRXKOY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


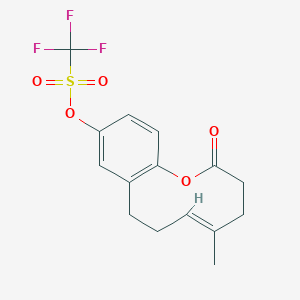
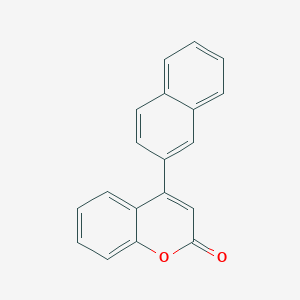
![4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate](/img/structure/B14117205.png)
![4-bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one](/img/structure/B14117207.png)
![1-(2-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117212.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B14117228.png)
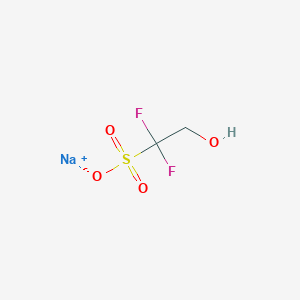

![methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117249.png)

